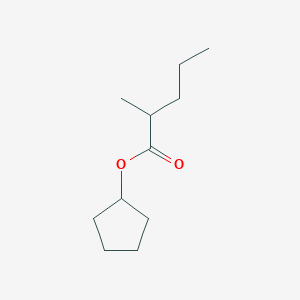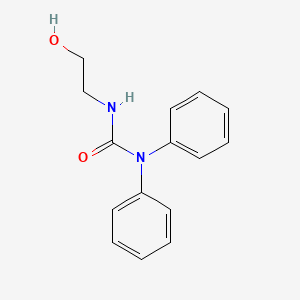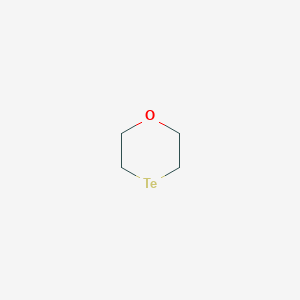
1,4-Oxatellurane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Oxatellurane is a heterocyclic compound containing tellurium, oxygen, and carbon atoms arranged in a six-membered ring. This compound has been known for over 50 years, but its metal complexes have only recently been characterized structurally . The unique properties of this compound make it an interesting subject for research in various fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Oxatellurane can be synthesized through a reaction involving sodium telluride and 1,2-dichloroethane in methanol under nitrogen atmosphere . The reaction proceeds as follows:
O(CH2CHCl)2+Na2Te→this compound
The product is obtained as a viscous orange oil, which can be further purified and characterized using spectroscopic techniques such as NMR.
Industrial Production Methods
While there is limited information on the industrial production of this compound, the synthesis methods used in research laboratories can be scaled up for industrial applications. The key factors to consider include the availability of starting materials, reaction conditions, and purification processes.
Chemical Reactions Analysis
Types of Reactions
1,4-Oxatellurane undergoes various chemical reactions, including:
Oxidation: The tellurium atom in this compound can be oxidized to form tellurium oxides.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The tellurium atom can participate in substitution reactions, where it is replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens and organometallic compounds are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tellurium dioxide, while reduction can produce tellurium metal.
Scientific Research Applications
1,4-Oxatellurane has several applications in scientific research:
Materials Science: The unique properties of this compound make it a potential candidate for developing new materials with specific electronic and optical properties.
Biology and Medicine: Research on organotellurium compounds, including this compound, has shown potential in developing new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,4-Oxatellurane involves its interaction with metal ions to form stable complexes. The tellurium atom acts as a donor, coordinating with metal centers to form square planar or other geometries . These interactions can influence the electronic properties of the metal centers, making this compound a valuable ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxane: A similar compound where oxygen replaces tellurium.
1,4-Dithiane: Contains sulfur atoms instead of tellurium.
1,4-Oxathiane: Contains both oxygen and sulfur atoms.
Uniqueness
1,4-Oxatellurane is unique due to the presence of tellurium, which imparts distinct electronic and chemical properties compared to its sulfur and oxygen analogs. The tellurium atom’s larger size and different electronegativity influence the compound’s reactivity and coordination behavior, making it a valuable subject for research in coordination chemistry and materials science .
Properties
CAS No. |
5974-87-8 |
|---|---|
Molecular Formula |
C4H8OTe |
Molecular Weight |
199.7 g/mol |
IUPAC Name |
1,4-oxatellurane |
InChI |
InChI=1S/C4H8OTe/c1-3-6-4-2-5-1/h1-4H2 |
InChI Key |
APJPWWDTSMWKNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Te]CCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(4-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14737174.png)
![2-[2-(Isoquinolin-5-yl)hydrazinylidene]propanoic acid](/img/structure/B14737180.png)
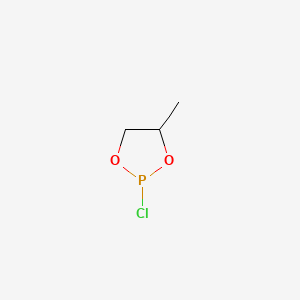
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2-chlorobenzene)](/img/structure/B14737190.png)
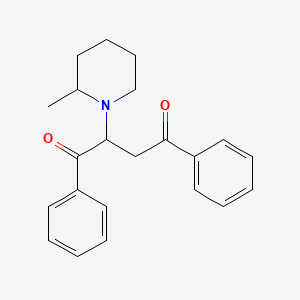
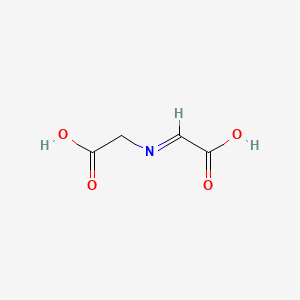
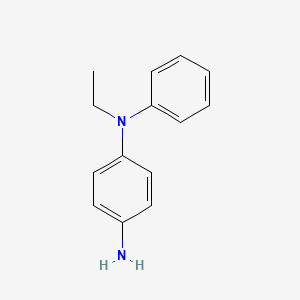

![Dimethyl [(E)-phenyldiazenyl]phosphonate](/img/structure/B14737219.png)
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
![(2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioic acid](/img/structure/B14737237.png)
